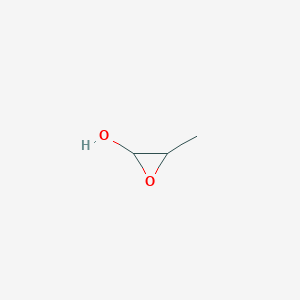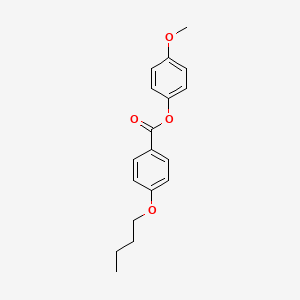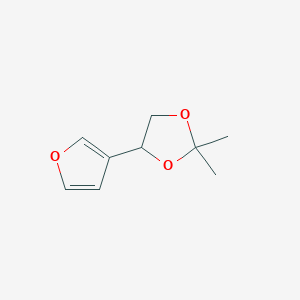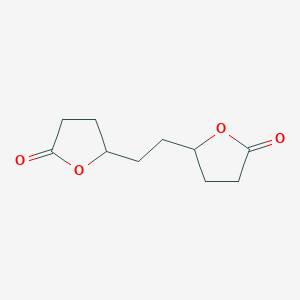
5,5'-(Ethane-1,2-diyl)di(oxolan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) is a chemical compound that belongs to the class of cyclic carbonates It is characterized by the presence of two oxolan-2-one rings connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) typically involves the reaction of ethylene glycol with carbonyl compounds in the presence of a catalyst. One common method is the acetalization of aldehydes or ketones with ethylene glycol, using a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture.
Industrial Production Methods
Industrial production of 5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as distillation or crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: H2 gas with Ni or Rh catalyst.
Substitution: RLi or RMgX in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) involves its ability to form stable complexes with various metal ions and organic molecules. The ethane-1,2-diyl linker provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets. This flexibility is crucial for its role in coordination chemistry and the formation of supramolecular assemblies .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with a similar cyclic structure but without the ethane-1,2-diyl linker.
1,3-Dioxane: Another cyclic compound with a six-membered ring structure, differing in ring size and stability.
Uniqueness
5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) is unique due to its dual oxolan-2-one rings connected by an ethane-1,2-diyl linker. This structure imparts flexibility and allows for the formation of diverse coordination polymers and supramolecular assemblies. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
58936-17-7 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-[2-(5-oxooxolan-2-yl)ethyl]oxolan-2-one |
InChI |
InChI=1S/C10H14O4/c11-9-5-3-7(13-9)1-2-8-4-6-10(12)14-8/h7-8H,1-6H2 |
InChI Key |
WXTRDPUBGCPUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1CCC2CCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


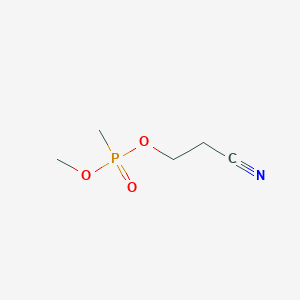
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
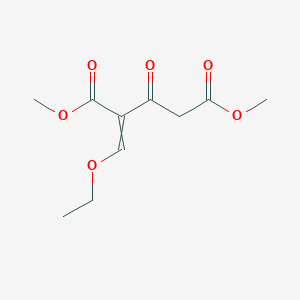
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)


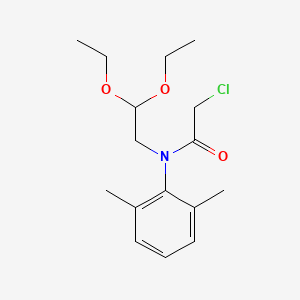
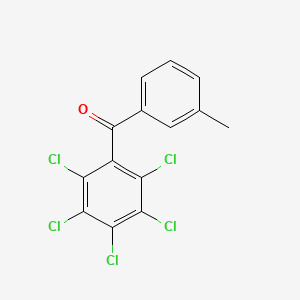
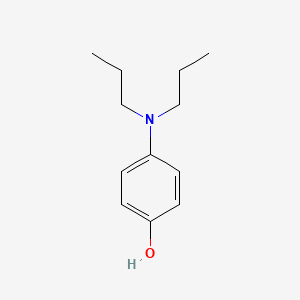
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
